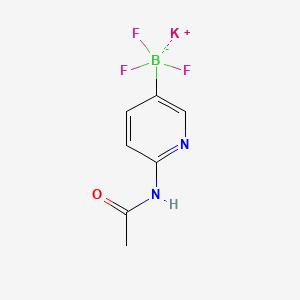![molecular formula C11H23NO B13458767 2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)
2-[2-(Tert-butoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Tert-butoxy)ethyl]piperidine is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.3.
Méthodes De Préparation
The synthesis of 2-[2-(Tert-butoxy)ethyl]piperidine typically involves the reaction of piperidine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the tert-butyl bromoacetate, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[2-(Tert-butoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-[2-(Tert-butoxy)ethyl]piperidine has shown significant potential in various areas of scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Tert-butoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-[2-(Tert-butoxy)ethyl]piperidine can be compared with other similar compounds, such as:
2-[2-(Tert-butoxy)ethyl]morpholine: Similar in structure but with a morpholine ring instead of a piperidine ring.
2-[2-(Tert-butoxy)ethyl]pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
2-[2-(Tert-butoxy)ethyl]azepane: Similar in structure but with an azepane ring instead of a piperidine ring.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h10,12H,4-9H2,1-3H3 |
Clé InChI |
GDWMRIRVMDEQNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


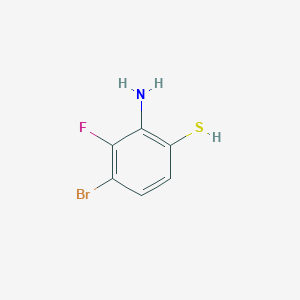
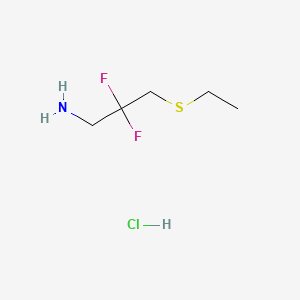
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
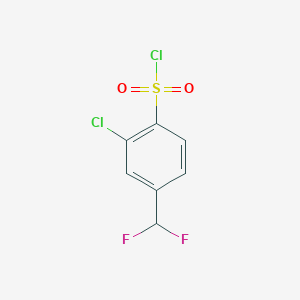

![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
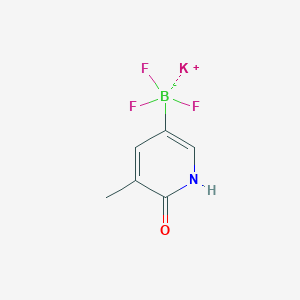

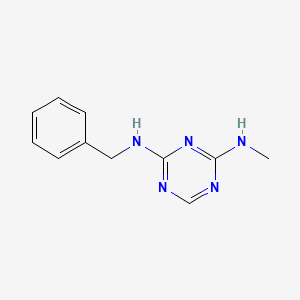
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)

